(2R)-2-Hydroxy-2-phenethylglucosinolate

Catalog No.
S3316500
CAS No.
155450-31-0
M.F
C15H21NO10S2
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-Hydroxy-2-phenethylglucosinolate

CAS Number

155450-31-0

Product Name

(2R)-2-Hydroxy-2-phenethylglucosinolate

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-3-phenyl-N-sulfooxypropanimidothioate

Molecular Formula

C15H21NO10S2

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C15H21NO10S2/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24)/b16-11+/t9-,10-,12-,13+,14-,15+/m1/s1

InChI Key

GAPDDBFHNYHZIS-LXFDRBQGSA-N

SMILES

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

(2R)-2-Hydroxy-2-phenethylglucosinolate is a member of the glucosinolate family, characterized by its unique structure that includes a hydroxyl group and a phenethyl side chain. This compound, with the chemical formula C15H21NO10S2\text{C}_{15}\text{H}_{21}\text{N}\text{O}_{10}\text{S}_{2} and a molecular weight of approximately 439.46 g/mol, is primarily found in plants such as Barbarea plantaginea and Sinapis alba (white mustard) . Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits in human diets, particularly due to their bioactive breakdown products.

(2R)-2-Hydroxy-2-phenethylglucosinolate undergoes hydrolysis to produce various bioactive compounds, including isothiocyanates, which are known for their anticancer properties. The hydrolysis typically occurs through the action of the enzyme myrosinase, which catalyzes the conversion of glucosinolates into their active forms upon tissue disruption or plant damage .

The general reaction can be represented as follows:

 2R 2 Hydroxy 2 phenethylglucosinolate+H2OmyrosinaseIsothiocyanate+Glucose+Other Products\text{ 2R 2 Hydroxy 2 phenethylglucosinolate}+\text{H}_2\text{O}\xrightarrow{\text{myrosinase}}\text{Isothiocyanate}+\text{Glucose}+\text{Other Products}

Research indicates that (2R)-2-hydroxy-2-phenethylglucosinolate exhibits several biological activities, including:

  • Antioxidant Properties: It helps in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Effects: Its hydrolysis products have been linked to inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
  • Anti-inflammatory Activity: The compound may modulate inflammatory responses, contributing to its potential therapeutic applications .

Synthesis of (2R)-2-hydroxy-2-phenethylglucosinolate can be achieved through various methods:

  • Natural Extraction: Isolation from glucosinolate-rich plants such as Brassica species.
  • Chemical Synthesis: Laboratory synthesis can involve the glycosylation of phenethylamine derivatives with glucose or glucose analogs under specific conditions to form the glucosinolate structure .
  • Biotechnological Methods: Utilizing genetically modified organisms or microbial fermentation processes to produce glucosinolates in controlled environments.

(2R)-2-Hydroxy-2-phenethylglucosinolate has several applications:

  • Nutraceuticals: Incorporated into dietary supplements for its health benefits.
  • Food Industry: Used as a natural preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential use in cancer therapy and anti-inflammatory drugs .

Several compounds share structural similarities with (2R)-2-hydroxy-2-phenethylglucosinolate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Hydroxybenzyl glucosinolateContains a hydroxyl group on benzeneMore common in cruciferous vegetables
Benzyl glucosinolateSimple benzyl side chainLacks hydroxyl group
3-Indolylmethyl glucosinolateIndole side chainKnown for strong anticancer properties
Propyl glucosinolatePropyl side chainLess potent than phenethyl derivatives

(2R)-2-Hydroxy-2-phenethylglucosinolate stands out due to its specific phenethyl side chain and hydroxyl group, contributing to its distinct biological activities and potential health benefits.

Myrosinase Activation Triggers and Subcellular Localization

The hydrolysis of (2R)-2-hydroxy-2-phenethylglucosinolate, a benzyl-type glucosinolate, is mediated by myrosinases—enzymes that catalyze the breakdown of glucosinolates into bioactive defense compounds. Myrosinase activation occurs primarily upon tissue damage, which disrupts the spatial separation between glucosinolates and myrosinases [2] [3]. In intact cells, glucosinolates are sequestered in vacuoles of specialized sulfur-rich cells (S-cells), while myrosinases are stored in protein-rich idioblasts called myrosin cells [2] [5]. This compartmentalization prevents spontaneous hydrolysis under normal physiological conditions.

The subcellular localization of myrosinases varies across tissues. In Barbarea vulgaris, classical myrosinases with β-glucosidase activity are localized to the apoplastic space and endoplasmic reticulum-derived bodies, ensuring rapid enzymatic activity upon cellular disruption [2] [5]. Structural studies indicate that myrosinases in Barbarea species adopt a (β/α)₈ barrel fold, with a conserved glutamate residue in the active site facilitating nucleophilic attack on the thioglucoside bond of glucosinolates [2] [3]. Ascorbate acts as a cofactor, stabilizing the glucosyl-enzyme intermediate during hydrolysis [2]. This mechanism ensures that (2R)-2-hydroxy-2-phenethylglucosinolate is preferentially hydrolyzed to phenethyl isothiocyanate, a compound with documented insecticidal properties [5].

Tissue-Specific Expression Patterns in Barbarea Species

Barbarea vulgaris exhibits two distinct chemotypes defined by their glucosinolate profiles: the BAR-type, dominated by glucobarbarin (a hydroxylated phenethyl glucosinolate), and the NAS-type, rich in gluconasturtiin [5]. These chemotypes are regulated by tissue-specific expression of biosynthetic enzymes. In BAR-type plants, (2R)-2-hydroxy-2-phenethylglucosinolate accumulates preferentially in young leaves and floral tissues, where myrosinase activity is highest [5]. This spatial distribution aligns with defense priorities, as these tissues are primary targets for herbivores.

Comparative transcriptomic analyses reveal that the aliphatic glucosinolate pathway is suppressed in roots of BAR-type Barbarea, while aromatic glucosinolates like (2R)-2-hydroxy-2-phenethylglucosinolate are upregulated in aerial tissues [2] [5]. Such tissue specificity is orchestrated by differential expression of cytochrome P450 enzymes (e.g., CYP79F1) and sulfotransferases, which hydroxylate and sulfonate the phenethyl side chain [3]. Notably, the BAR-type chemotype confers resistance against generalist herbivores like Mamestra brassicae, which exhibit 37.5% mortality when feeding on BAR-type tissues compared to 0% on NAS-type plants [5].

Jasmonate Signaling in Inducible Biosynthesis Regulation

Jasmonate phytohormones play a pivotal role in the inducible biosynthesis of (2R)-2-hydroxy-2-phenethylglucosinolate. Mechanical wounding or herbivory triggers jasmonate accumulation, which upregulates the expression of transcription factors such as MYB28 and MYB29 [2] [3]. These regulators bind to promoter regions of genes in the aliphatic and aromatic glucosinolate pathways, including CYP79B2 and CYP83B1, which are critical for the biosynthesis of phenethyl glucosinolates [3].

In Barbarea vulgaris, jasmonate-mediated induction is tissue-specific. Foliar jasmonate application increases (2R)-2-hydroxy-2-phenethylglucosinolate levels by 2.5-fold in leaves but has no effect on roots [5]. This response is modulated by JAZ (jasmonate ZIM-domain) proteins, which repress MYB transcription factors in the absence of jasmonate [2]. Herbivore attack further amplifies this pathway through the release of volatile organic compounds that prime neighboring tissues for glucosinolate synthesis [2] [5]. Such dynamic regulation ensures that defense resources are allocated to tissues at highest risk of herbivory.

Key Regulatory Interactions in (2R)-2-Hydroxy-2-phenethylglucosinolate Biosynthesis

Regulatory ComponentFunctionTarget TissueEffect on Glucosinolate Levels
MYB28 Transcription FactorActivates CYP79B2/CYP83B1 promotersLeaves, Flowers↑ 2.5-fold induction
JAZ RepressorsInhibit MYB28 in absence of jasmonateRoots, Stems↓ Basal biosynthesis
CYP79F1 HydroxylaseCatalyzes phenethyl side chain hydroxylationYoung Leaves↑ Glucobarbarin accumulation
TGG1 MyrosinaseHydrolyzes glucosinolates upon damageMyrosin Cells↑ Isothiocyanate release

XLogP3

-1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

439.06068821 g/mol

Monoisotopic Mass

439.06068821 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-19

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